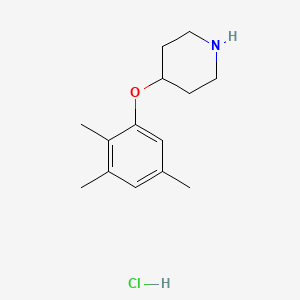![molecular formula C17H17BrN2O2 B1389960 N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide CAS No. 1138443-00-1](/img/structure/B1389960.png)
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide typically involves the reaction of 3-aminophenyl-3-phenylpropanamide with bromoacetyl bromide under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity .
化学反应分析
Types of Reactions
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones under specific conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromoacetyl group.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Amines and other reduced products.
科学研究应用
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as proteins or enzymes . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function and activity . This interaction can influence various cellular pathways and processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
N-{3-[(2-Chloroacetyl)amino]phenyl}-3-phenylpropanamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
N-{3-[(2-Iodoacetyl)amino]phenyl}-3-phenylpropanamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
Uniqueness
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide is unique due to its bromoacetyl group, which provides distinct reactivity and selectivity in chemical reactions compared to its chloroacetyl and iodoacetyl analogs . This uniqueness makes it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-8-4-7-14(11-15)19-16(21)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEQXANAMHPWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)





![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1389889.png)

![4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389892.png)
![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)




